molecular formula C13H13N3O3 B2825725 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one CAS No. 191732-70-4

2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one

Cat. No.: B2825725
CAS No.: 191732-70-4
M. Wt: 259.26 g/mol
InChI Key: WLUIQUZGNPAKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C5 Lenalidomide is a derivative of lenalidomide, a compound known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma. C5 Lenalidomide is specifically designed for use in targeted protein degradation research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Scientific Research Applications

C5 Lenalidomide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in treating various cancers and immune-related disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It is a basic building block for making a protein degrader library . This suggests that it could play a significant role in future research and development in the field of targeted protein degradation .

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .

Mode of Action

This compound interacts with its target, cereblon, by forming a complex. This interaction leads to the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell .

Biochemical Pathways

The compound affects the protein degradation pathway. By interacting with cereblon, it enables the targeted degradation of specific proteins. This process can influence various biochemical pathways depending on the proteins being targeted .

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins. This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other molecules in the environment, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

C5 Lenalidomide is synthesized by modifying the structure of lenalidomide. The synthesis involves the introduction of an amine group at the C5 position of the lenalidomide molecule. This modification is typically achieved through a series of chemical reactions, including nitration, reduction, and amination.

Industrial Production Methods

Industrial production of C5 Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

C5 Lenalidomide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amine group at the C5 position can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Comparison with Similar Compounds

C5 Lenalidomide is part of a class of compounds known as immunomodulatory imide drugs (IMiDs), which also includes thalidomide, pomalidomide, and other analogs. Compared to these compounds, C5 Lenalidomide offers unique advantages due to its specific modification at the C5 position, which enhances its binding affinity and specificity for the CRBN E3 ligase. This makes it particularly useful in the development of PROTACs and other targeted therapies .

List of Similar Compounds

  • Thalidomide
  • Pomalidomide
  • Mezigdomide
  • Iberdomide

These compounds share similar core structures but differ in their specific modifications, leading to variations in their biological activities and therapeutic applications .

Properties

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUIQUZGNPAKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191732-70-4
Record name 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.